Hydroxyzine (D4' dihydrochloride)

Description

Systematic Chemical Nomenclature

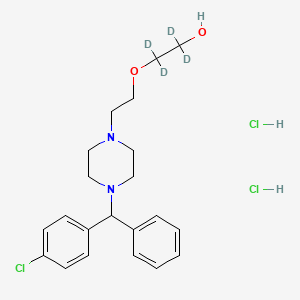

The systematic chemical name for Hydroxyzine (B1673990) (D4' dihydrochloride) is 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)(D4)ethan-1-ol dihydrochloride. simsonpharma.com It is also referred to as 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride. invivochem.com The non-isotopically labeled parent compound, hydroxyzine, has the IUPAC name (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl}ethoxy)ethanol. wikipedia.org

Isotopic Labeling: Deuterated Variants

Hydroxyzine (D4' dihydrochloride) is a deuterated variant of hydroxyzine. chemsrc.commedchemexpress.com Deuterium (B1214612) labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. nih.gov This modification can influence the compound's pharmacokinetic and metabolic properties. invivochem.com

In Hydroxyzine-[d4] Dihydrochloride, four hydrogen atoms on the ethoxyethanol side chain are replaced by deuterium atoms. invivochem.com Specifically, the labeling is at the 1,1,2,2-tetradeuterioethanol moiety. invivochem.com

The chemical formula for Hydroxyzine-[d4] Dihydrochloride is C21H25D4Cl3N2O2. invivochem.com Its molecular weight is approximately 451.85 g/mol . simsonpharma.cominvivochem.com In contrast, the non-labeled hydroxyzine has a molecular weight of 374.904 g/mol . nist.gov

Table 1: Comparison of Hydroxyzine and its Deuterated Variant

| Property | Hydroxyzine | Hydroxyzine-[d4] Dihydrochloride |

| Chemical Formula | C21H27ClN2O2 | C21H25D4Cl3N2O2 |

| Molecular Weight | 374.904 g/mol | 451.85 g/mol |

| Isotopic Labeling | None | Deuterium |

Deuterium-labeled compounds like Hydroxyzine-[d4] Dihydrochloride serve as valuable internal standards in quantitative analysis using techniques such as HPLC-MS/MS. nih.gov The substitution of hydrogen with deuterium can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. researchgate.net This property is utilized in drug discovery to potentially improve the pharmacokinetic profiles of pharmaceuticals. nih.govresearchgate.net Deuterated compounds are also employed as biological tracers to understand metabolic pathways and to aid in the structural analysis of proteins. mdpi.com

Molecular Structure and Stereochemistry in Research Contexts

Hydroxyzine is a member of the diphenylmethylpiperazine class of compounds. wikipedia.org Its structure consists of a central piperazine (B1678402) ring substituted with a (4-chlorophenyl)(phenyl)methyl group and a 2-(2-hydroxyethoxy)ethyl group. nih.gov The molecule possesses a chiral center at the carbon atom connecting the phenyl and chlorophenyl rings to the piperazine moiety, and thus can exist as a racemic mixture.

Related Chemical Entities: Metabolites and Impurities for Research Study

In the course of research and manufacturing, several related chemical entities, including metabolites and impurities, are of interest. The primary active metabolite of hydroxyzine is cetirizine (B192768), which is formed by the oxidation of the terminal alcohol group to a carboxylic acid. nih.gov

Several impurities of hydroxyzine have been identified for research and quality control purposes. These include:

Hydroxyzine Impurity A (Dihydrochloride Salt): With the molecular formula C17H21Cl3N2. pharmaffiliates.com

Hydroxyzine O-Acetyl Impurity: With the molecular formula C23H29ClN2O3. pharmaffiliates.com

2-(2-{4-[(4-Chlorophenyl)-phenylmethyl]-1-oxido-piperazin-1-yl}ethoxy) Ethanol: An N-oxide impurity with the molecular formula C21H27ClN2O3. pharmaffiliates.com

Hydroxyzine Dextrose and Fructose (B13574) Derivatives: With the molecular formula C27H37ClN2O7. pharmaffiliates.com

A robust high-performance liquid chromatography (HPLC) method has been developed to separate and quantify these and other organic impurities in pharmaceutical formulations of hydroxyzine. researchgate.net

Table 2: Key Related Chemical Entities of Hydroxyzine

| Compound Name | Molecular Formula | Role/Type |

| Cetirizine | C21H25ClN2O3 | Active Metabolite |

| Hydroxyzine Impurity A | C17H21Cl3N2 | Impurity |

| Hydroxyzine O-Acetyl Impurity | C23H29ClN2O3 | Impurity |

| Hydroxyzine N-Oxide | C21H27ClN2O3 | Impurity |

| Hydroxyzine Dextrose Derivative | C27H37ClN2O7 | Impurity |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-PCOYNHINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Characterization of Hydroxyzine D4 Dihydrochloride

Related Chemical Entities: Metabolites and Impurities for Research Study

Cetirizine (B192768): Active Metabolite for Comparative Pharmacological Studies

Cetirizine is the primary and active carboxylated metabolite of hydroxyzine (B1673990). nih.govdrugbank.comresearchgate.net It is a potent and long-acting histamine (B1213489) H1-receptor antagonist with significant antiallergic properties. nih.govresearchgate.net

Pharmacological Profile:

Mechanism of Action: Cetirizine selectively inhibits peripheral H1 receptors. drugbank.com It also exhibits anti-inflammatory effects by inhibiting eosinophil chemotaxis during an allergic response. nih.govresearchgate.net

Comparative Efficacy: Clinical studies have shown that cetirizine is as effective as other established antihistamines like astemizole, ketotifen, and loratadine (B1675096) in managing symptoms of allergic rhinitis and chronic idiopathic urticaria. nih.gov It demonstrates a more potent and longer duration of action in inhibiting histamine-induced skin wheals compared to many other second-generation antihistamines. karger.com

Pharmacokinetics: Following oral administration of hydroxyzine, it is rapidly converted to cetirizine. researchgate.netnih.gov The peak plasma concentration of cetirizine is significantly higher than that of the parent drug, hydroxyzine. nih.gov Cetirizine has an elimination half-life of approximately 10-11 hours. nih.gov

Sedative Effects: While hydroxyzine is known to cause sedation, its metabolite cetirizine produces minimal to no significant central nervous system (CNS) changes at therapeutic doses. nih.govconsensus.app

Research Findings:

Studies in dogs have demonstrated that the antihistaminic effect of hydroxyzine, specifically the reduction of wheal formation, is almost entirely attributable to its conversion to cetirizine. researchgate.netnih.gov

Comparative studies in humans have confirmed that while hydroxyzine produces significant CNS effects, cetirizine provides equivalent antihistaminic activity without these sedative side effects. nih.gov

Investigated Impurities and Derivatives (e.g., N-Oxide, Fructose (B13574) Derivative, Dextrose Derivative)

The manufacturing and degradation processes of hydroxyzine can result in the formation of various impurities and derivatives. These are important to identify and characterize for quality control in pharmaceutical preparations. veeprho.com

Hydroxyzine N-Oxide: This is a known impurity of hydroxyzine. veeprho.comlgcstandards.com Its chemical name is 2-(2-{4-[(4-Chlorophenyl)-phenylmethyl]-1-oxido-piperazin-1-yl}ethoxy) ethanol. allmpus.comveeprho.com It has a molecular formula of C21H27ClN2O3 and a molecular weight of 390.90 g/mol . lgcstandards.compharmaffiliates.com

Hydroxyzine Fructose Derivative: This derivative is identified by the chemical name (2S,3S,4S,5R)-2-(2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol. cleanchemlab.comsynzeal.comveeprho.com It has a molecular formula of C27H37ClN2O7 and a molecular weight of 537.1 g/mol . cleanchemlab.com This derivative is used in analytical method development and validation for hydroxyzine production. cleanchemlab.comsynzeal.com

Hydroxyzine Dextrose Derivative: The chemical name for this derivative is (3R,4R,6R)-2-(2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. simsonpharma.comsynzeal.comsynzeal.com It shares the same molecular formula and a similar molecular weight (537.04 g/mol ) as the fructose derivative. simsonpharma.compharmaffiliates.com Like the fructose derivative, it serves as a reference standard in quality control applications. synzeal.com

Table 2: Investigated Impurities and Derivatives of Hydroxyzine

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Hydroxyzine N-Oxide | C21H27ClN2O3 | 390.90 | 2469273-48-9 veeprho.compharmaffiliates.com |

| Hydroxyzine Fructose Derivative | C27H37ClN2O7 | 537.1 | NA cleanchemlab.comsincopharmachem.com |

| Hydroxyzine Dextrose Derivative | C27H37ClN2O7 | 537.04 | NA simsonpharma.compharmaffiliates.com |

Molecular and Cellular Pharmacology of Hydroxyzine

Intracellular Signaling Pathway Modulation

Hydroxyzine (B1673990) has been identified as a modulator of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway in cellular models of triple-negative breast cancer (TNBC). dergipark.org.trnih.gov The JAK2/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. nih.govdergipark.org.tr

In studies using human TNBC cell lines (BT-20 and HCC-70), treatment with hydroxyzine resulted in a dose-dependent downregulation of the phosphorylated forms of both JAK2 (p-JAK2) and STAT3 (p-STAT3). dergipark.org.trnih.gov While the total protein level of JAK2 remained relatively constant, its phosphorylation was notably decreased at higher concentrations of hydroxyzine. dergipark.org.tr Furthermore, hydroxyzine reduced the levels of both total STAT3 protein and its phosphorylated forms at serine 727 and tyrosine 705. nih.gov As a downstream consequence of this inhibition, the protein level of survivin, an oncogene transcriptionally regulated by STAT3, was also decreased in both BT-20 and HCC-70 cells. dergipark.org.trnih.gov

| Target Protein | Cell Lines | Effect of Hydroxyzine Treatment | Source |

|---|---|---|---|

| Phospho-JAK2 (p-JAK2) | BT-20, HCC-70 | Downregulated (at 50 µM) | dergipark.org.tr |

| Phospho-STAT3 (p-STAT3) | BT-20, HCC-70 | Significantly Downregulated (Dose-Dependent) | dergipark.org.trnih.gov |

| Total STAT3 | BT-20, HCC-70 | Reduced (Dose-Dependent) | nih.gov |

| Survivin | BT-20, HCC-70 | Decreased | dergipark.org.tr |

In contrast to its inhibitory effect on JAK2/STAT3 signaling, hydroxyzine activates components of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK subfamilies, are responsive to environmental and cellular stress stimuli and play a central role in regulating apoptosis and inflammation. nih.govdergipark.org.tr

In the same TNBC cellular models (BT-20 and HCC-70) where hydroxyzine inhibited JAK2/STAT3, it was observed to increase the phosphorylation of both JNK and p38 MAPK. dergipark.org.trnih.govnih.gov This activation of stress-related signaling molecules occurred while the total protein levels of JNK and p38 remained relatively unchanged. nih.gov The activation of these specific MAPK pathways is a key part of the cellular stress response that can lead to programmed cell death. nih.gov

The Phosphoinositide 3-Kinase (PI3K) pathway is a crucial signaling cascade involved in diverse cellular functions, including cell growth, proliferation, and inflammation. In the context of macrophages, studies have investigated hydroxyzine's role in modulating this pathway.

Research on mammalian macrophage cell lines found that hydroxyzine hydrochloride causes a significant decrease in the levels of PI3K proteins. The study concluded that the intracellular mechanisms of action for hydroxyzine are partially mediated through the PI3K pathway. It was observed that hydroxyzine exerted differential effects: while it triggered a mild inflammatory response in non-activated macrophages, it demonstrated anti-inflammatory effects in macrophages that were already activated.

Notably, this effect appears to be cell-type specific. In TNBC cell lines, treatment with hydroxyzine did not cause a noticeable change in the phosphorylation status or protein levels of Akt, a key downstream component of the PI3K pathway. nih.gov

Cellular Effects and Functional Mechanisms in Preclinical Models

A primary functional outcome of hydroxyzine treatment in preclinical cancer models is the induction of apoptosis, or programmed cell death. In studies utilizing TNBC cell lines BT-20 and HCC-70, hydroxyzine inhibited cell growth and reduced cell viability in both a dose-dependent and time-dependent manner. dergipark.org.trnih.gov

The mechanism of cell death was confirmed as apoptosis through annexin (B1180172) V/propidium iodide staining assays, which showed a significant increase in the apoptotic cell population after treatment. This induction of apoptosis is linked to the activation of the caspase cascade. Western blot analysis revealed that hydroxyzine treatment led to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), along with the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. This apoptotic effect was also found to be mediated by the generation of mitochondrial superoxide. dergipark.org.tr

| Cell Line | Parameter | Observed Effect of Hydroxyzine | Source |

|---|---|---|---|

| BT-20 | IC₅₀ (24h) | 79.9 µM | dergipark.org.tr |

| IC₅₀ (48h) | 45.4 µM | dergipark.org.tr | |

| HCC-70 | IC₅₀ (24h) | 64.6 µM | dergipark.org.tr |

| IC₅₀ (48h) | 55.7 µM | dergipark.org.tr | |

| BT-20, HCC-70 | Apoptosis Rate | Significantly Increased | |

| Caspase/PARP Activation | Activation of caspases-3, -7, -8, -9 and cleavage of PARP |

Immunomodulatory Effects on Mammalian Macrophage Cells

Hydroxyzine's interaction with the immune system has been a subject of investigation, particularly its effects on macrophages, which are key players in the inflammatory response.

Studies on J774.2 macrophage cell lines have shown that hydroxyzine hydrochloride does not appear to have an immunostimulatory effect. dergipark.org.tr Following a 24-hour incubation period, hydroxyzine did not lead to an increase in the levels of several key pro-inflammatory cytokines, including tumor necrosis factor α (TNFα), interleukin-6 (IL-6), interleukin-12p40 (IL-12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF). dergipark.org.tr This suggests that hydroxyzine does not activate these particular signaling pathways in macrophages under the tested conditions. dergipark.org.tr Other research indicates that some antidepressants can have anti-inflammatory effects, and that hydroxyzine's impact may involve the p38 MAPK and PI3K pathways in macrophages. dergipark.org.tr

Inhibition of Neurogenic Bladder Mast Cell Activation

In the context of bladder health, hydroxyzine has shown a notable ability to inhibit the activation of mast cells, which are implicated in the pathology of conditions like interstitial cystitis (IC). nih.govdroracle.aiichelp.org Research has demonstrated that hydroxyzine can reduce the release of serotonin (B10506) from rat bladder mast cells when stimulated by the neurogenic activator carbachol (B1668302). nih.gov This inhibitory effect was significant, with a 25% reduction at a 10(-6) M concentration and a 34% reduction at a 10(-5) M concentration of hydroxyzine. nih.gov This action is believed to be independent of its H1 receptor antagonist properties. nih.gov The ability of hydroxyzine to block mast cell degranulation and the subsequent release of inflammatory mediators is a key mechanism underlying its therapeutic use in certain bladder conditions. ichelp.orguni.ludroracle.ai

Effects on Post-Lanosterol Biosynthesis in Experimental Models (e.g., Smith-Lemli-Opitz Syndrome)

Hydroxyzine has been identified as a potent modulator of the post-lanosterol biosynthesis pathway, which is crucial for cholesterol production. mdpi.com This has significant implications for disorders like Smith-Lemli-Opitz Syndrome (SLOS), a condition caused by a deficiency in the 7-dehydrocholesterol (B119134) reductase (DHCR7) enzyme, leading to an accumulation of 7-dehydrocholesterol (7-DHC). mdpi.comresearchgate.netnih.gov In various in vitro models of SLOS, including Dhcr7-deficient Neuro2a cells, neuronal and glial cultures from transgenic mice, and human dermal fibroblasts from SLOS patients, hydroxyzine demonstrated a strong ability to alter the levels of sterol intermediates. mdpi.comresearchgate.net

Across these models, a consistent finding was a significant decrease in the levels of 7-DHC and 7-dehydrodesmosterol (B141393) (7-DHD), coupled with an increase in zymosterol (B116435) (ZYM) levels. mdpi.com For instance, in neuronal cultures from Dhcr7T93M/T93M transgenic mice, the highest concentration of hydroxyzine resulted in an 84% reduction in 7-DHC levels. mdpi.com These findings suggest that hydroxyzine may act as a "biosynthesis leveler," potentially through a yet-to-be-discovered feedback mechanism or direct interaction with biosynthetic enzymes. mdpi.com

Below is a table summarizing the effects of hydroxyzine on post-lanosterol biosynthesis intermediates in different SLOS models.

Table 1: Effect of Hydroxyzine on Post-Lanosterol Biosynthesis Intermediates in SLOS Models| Model System | 7-Dehydrocholesterol (7-DHC) | 8-Dehydrocholesterol (8-DHC) | Desmosterol (DES) | Zymosterol (ZYM) | 7-Dehydrodesmosterol (7-DHD) | Dihydrolanosterol (DHL) | Zymostenol (ZYME) |

|---|---|---|---|---|---|---|---|

| Dhcr7-deficient Neuro2a cells | ↓ | ↓ | ↓ | - | - | - | - |

| Neuronal cultures (Dhcr7T93M/T93M) | ↓ | ↑ | ↓ | ↑ | ↓ | - | ↓ |

| Human Dermal Fibroblasts (SLOS) | ↓ | ↑ | - | ↑ | ↓ | ↓ | ↑ |

Legend: ↑ Increase, ↓ Decrease, - No significant change. Data sourced from mdpi.comresearchgate.net.

Lysosomotropic Activity and Endosomal Pathway Interference

While not extensively detailed in the provided search results, the chemical properties of hydroxyzine suggest potential lysosomotropic activity. As a weak base, hydroxyzine can become protonated and accumulate within the acidic environment of lysosomes. This accumulation can interfere with lysosomal function and the broader endosomal pathway. Such interference can have various downstream cellular effects, although specific research directly linking hydroxyzine's lysosomotropic activity to its therapeutic effects is not fully elucidated in the provided context.

Blood-Brain Barrier Permeability and Central Nervous System Action in Experimental Systems

Hydroxyzine, a first-generation antihistamine, readily crosses the blood-brain barrier, leading to significant effects on the central nervous system. nih.gov This permeability is a key characteristic that underlies its sedative and anxiolytic properties. nih.govpatsnap.com Experimental studies have quantified this passage and its subsequent actions within the central nervous system.

Blood-Brain Barrier Permeability

A key study utilizing positron emission tomography (PET) demonstrated the significant penetration of hydroxyzine into the brain. Following a single 30 mg oral dose in human subjects, the occupancy of histamine (B1213489) H1 receptors in the brain was found to be 67.6%. This high level of receptor occupancy is directly correlated with subjective reports of sleepiness, providing a clear link between the compound's ability to cross the blood-brain barrier and its central effects. wikipedia.org

In comparative studies with its carboxylated metabolite, cetirizine (B192768), hydroxyzine was found to cross the blood-brain barrier in significant amounts. In contrast, cetirizine passes into the central nervous system only half as readily, which is believed to account for its lower incidence of sedative effects. nih.gov

Central Nervous System Action in Experimental Systems

Hydroxyzine's action within the central nervous system extends beyond simple sedation and has been investigated in various experimental models. Its effects on neuroinflammation and cognitive processes have been a particular focus of research.

Inhibition of Experimental Allergic Encephalomyelitis (EAE)

In a study using Lewis rats with induced Experimental Allergic Encephalomyelitis (EAE), an animal model for multiple sclerosis, oral administration of hydroxyzine demonstrated significant therapeutic effects. The treatment led to a notable reduction in the clinical severity of the disease and a decrease in the activation of mast cells within the brain. nih.gov

The table below summarizes the key findings from this study, illustrating the impact of hydroxyzine treatment on EAE progression and mast cell degranulation in the thalamus. nih.gov

| Parameter | EAE Control Group | Hydroxyzine-Treated EAE Group | Percentage Inhibition |

| Clinical Severity of EAE | --- | --- | 50% (p<0.05) |

| Mast Cell Degranulation in Thalamus | >40% of mast cells showed degranulation | --- | 70% (p<0.05) |

| Number of Brain Mast Cells (at day 14) | Three-fold increase compared to controls | Not specified | --- |

Data adapted from a study on the effects of hydroxyzine in Lewis rats with EAE. nih.gov

These findings suggest that hydroxyzine's inhibition of brain mast cell activation is positively correlated with the clinical improvement observed in the EAE model. nih.gov

Effects on Cognitive Processing

Studies in children with allergic rhinitis have also shed light on the central nervous system effects of hydroxyzine. In a double-blind, single-dose, three-way crossover study, hydroxyzine was found to significantly increase the latency of the P300 event-related potential, an objective measure of cognitive processing, at both the central and frontal electrodes compared to baseline. This effect was accompanied by a significant increase in subjective somnolence. nih.gov

| Experimental Measure | Effect of Hydroxyzine |

| P300 Latency (Cognitive Processing) | Significantly increased (p < 0.05) compared to baseline |

| Subjective Somnolence (Visual Analog Scale) | Significantly increased (p < 0.05) compared to baseline |

Summary of hydroxyzine's effects on CNS function in children with allergic rhinitis. nih.gov

Furthermore, hydroxyzine's action is not limited to its antihistaminic properties. It is also believed to act as an antagonist at serotonin 5-HT2A receptors, which may contribute to its anxiolytic effects. patsnap.com Its mechanism of action in the central nervous system is thought to involve the suppression of activity in key subcortical regions. fda.gov

Preclinical Pharmacological Investigations of Hydroxyzine

Absorption and Distribution Studies in Experimental Animal Models

Pharmacokinetic studies in various animal models have characterized the absorption and distribution of hydroxyzine (B1673990). Following oral administration, hydroxyzine is readily absorbed. In dogs, a study involving the oral administration of 2 mg/kg of hydroxyzine resulted in a mean systemic availability of 72%. nih.govresearchgate.net

Distribution studies indicate that hydroxyzine is widely distributed throughout the body. Following intramuscular administration in dogs, the mean apparent volume of distribution was reported to be 5.0 +/- 1.5 L/kg. mdpi.com Chronic administration of hydroxyzine for 150 days in dogs did not significantly alter this value. mdpi.com

Pharmacokinetic parameters for hydroxyzine and its primary metabolite, cetirizine (B192768), have been determined in several animal species. The following table summarizes key findings from studies in dogs and horses.

Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Animal Models

| Parameter | Species | Compound | Value | Route of Administration |

|---|---|---|---|---|

| Systemic Availability | Dog | Hydroxyzine | 72% | Oral |

| Mean Peak Concentration (Cmax) | Dog | Hydroxyzine | 0.16 µg/mL | Oral |

| Mean Peak Concentration (Cmax) | Dog | Cetirizine | ~2.2 µg/mL | Oral (from Hydroxyzine) |

| Terminal Half-Life (t½) | Dog | Cetirizine | 10-11 hours | Oral/Intravenous (from Hydroxyzine) |

| Terminal Half-Life (t½) | Thoroughbred Horse | Hydroxyzine | 7.41 hours | Oral |

| Terminal Half-Life (t½) | Thoroughbred Horse | Cetirizine | 7.13 hours | Oral (from Hydroxyzine) |

Hepatic Metabolism and Metabolite Characterization in Animal Models

Upon administration, hydroxyzine undergoes significant hepatic metabolism. The primary metabolic pathway is the oxidation of the terminal alcohol group to a carboxylic acid, forming the active metabolite cetirizine. nih.gov This conversion is rapid and extensive in animal models.

Studies in dogs have shown that after both oral and intravenous administration of hydroxyzine, it is quickly converted to cetirizine. nih.govresearchgate.net The exposure to the metabolite is substantially higher than to the parent drug. The mean area-under-the-curve (AUC) for cetirizine was found to be eight times higher than for hydroxyzine after intravenous dosing and ten times higher after oral dosing in dogs. nih.govresearchgate.net Similarly, in exercised Thoroughbred horses given a single oral administration of hydroxyzine, both the parent drug and cetirizine were detected, with cetirizine being a major metabolite. nih.govnih.gov

The pharmacological activity of hydroxyzine is largely attributed to cetirizine. In dogs, the reduction of histamine-induced skin wheal formation appeared to be almost entirely due to the actions of cetirizine. nih.govresearchgate.net

Experimental Interactions with Other Pharmacological Agents

In vitro studies using isolated tissues from animal models have demonstrated that hydroxyzine can modulate neurotransmitter release. One study investigated the effect of hydroxyzine on serotonin (B10506) release from rat bladder slices. nih.gov In this model, the stable acetylcholine (B1216132) analogue carbachol (B1668302) was used to trigger neurogenic mast cell serotonin release. nih.gov

The findings indicated that hydroxyzine significantly reduced this carbachol-induced serotonin release. At a concentration of 10⁻⁶ M, hydroxyzine caused a 25% reduction, and at 10⁻⁵ M, it led to a 34% reduction. nih.gov This inhibitory effect was determined to be unrelated to its H1-receptor antagonist properties, as other antihistamines like diphenhydramine (B27) showed no inhibitory effect. nih.gov

Effect of Hydroxyzine on Carbachol-Induced Serotonin Release in Rat Bladder

| Compound | Concentration | Effect on Serotonin Release | Significance |

|---|---|---|---|

| Hydroxyzine | 10⁻⁶ M | 25% Reduction | P < 0.05 |

| Hydroxyzine | 10⁻⁵ M | 34% Reduction | P < 0.05 |

| Diphenhydramine | Equimolar | No inhibitory effect | N/A |

Receptor Occupancy Studies in Experimental Animals (e.g., PET studies of H1 receptor occupancy)

While Positron Emission Tomography (PET) studies to determine the in-vivo brain histamine (B1213489) H1-receptor occupancy (H1RO) of hydroxyzine have been conducted in human subjects, similar PET studies in experimental animals are not widely reported. nih.govresearchgate.net However, other receptor-binding techniques, such as autoradiography, have been used in animal models to map the distribution and density of H1 receptors in the brain, which are the primary target of hydroxyzine.

Autoradiographic studies using the H1-receptor antagonist ³H-mepyramine have been performed on slide-mounted brain tissue sections from rats and guinea pigs. nih.gov These studies confirmed that the binding of the radioligand was specific to H1 receptors and revealed a variable density of these receptors across different brain regions. nih.gov For instance, a high density of H1 receptors was observed in the molecular layer of the guinea pig cerebellum and the molecular layer of the dentate gyrus in the hippocampus. nih.gov Such studies are crucial for understanding the neuroanatomical basis of the central effects of H1-antagonists like hydroxyzine in animal models.

Advanced Research Avenues and Future Directions for Hydroxyzine D4 Dihydrochloride

Structure-Activity Relationship (SAR) Studies for Novel Ligand Design

Structure-activity relationship (SAR) studies are crucial for the design of novel ligands with improved therapeutic profiles. For hydroxyzine (B1673990), a first-generation H1-receptor antagonist, SAR studies can help in understanding the molecular features essential for its antihistaminic, anxiolytic, and antiemetic properties. drugbank.comnih.gov Hydroxyzine is a piperazine (B1678402) derivative with a diphenylmethane (B89790) and a hydroxyethoxyethyl group attached to the two nitrogen atoms of the piperazine ring. nih.gov

Key molecular features of hydroxyzine that are important for its activity include:

The Diphenylmethane Group: This bulky, lipophilic group is a common feature in many first-generation antihistamines and is crucial for binding to the H1 receptor.

The Piperazine Ring: This central scaffold provides a rigid framework for the optimal orientation of the other substituents.

The Hydroxyethoxyethyl Side Chain: This chain contributes to the compound's properties and can be modified to alter its pharmacokinetic and pharmacodynamic profile.

Molecular docking studies have been employed to investigate the binding mechanism of hydroxyzine and its analogues to the histamine (B1213489) H1 receptor. researchgate.net These studies help in identifying the key amino acid residues in the receptor's binding pocket that interact with the drug molecule. This information is invaluable for designing new ligands with higher affinity and selectivity. For instance, a comparison of the docking complexes of the histamine H1 receptor with meclizine (B1204245) and levocetirizine, a second-generation antihistamine, has revealed conserved binding sites. researchgate.net

In-depth Investigations into Receptor-Independent Cellular Mechanisms

While the primary mechanism of action of hydroxyzine is the blockade of histamine H1 receptors, emerging evidence suggests that it may also exert its effects through receptor-independent cellular mechanisms. These mechanisms may be particularly relevant at higher concentrations of the drug and could contribute to its anti-inflammatory properties.

Some of the potential receptor-independent mechanisms of hydroxyzine include:

Inhibition of Inflammatory Mediator Release: Hydroxyzine may inhibit the release of pre-formed mediators, such as histamine and eosinophil proteins, from inflammatory cells.

Suppression of Eicosanoid Synthesis: It may also interfere with the synthesis of eicosanoids, which are potent inflammatory molecules.

Reduction of Oxygen Free Radicals: Hydroxyzine might have antioxidant properties, reducing the levels of damaging oxygen free radicals.

Exploration of Hydroxyzine as a Lead Compound for Derivatization

Hydroxyzine's established clinical utility and its well-characterized structure make it an excellent lead compound for the development of new drugs with improved properties. Derivatization of the hydroxyzine molecule can lead to compounds with enhanced selectivity, reduced side effects, or novel therapeutic applications.

One of the most successful examples of hydroxyzine derivatization is the development of cetirizine (B192768), its active metabolite. nih.gov Cetirizine is a second-generation antihistamine with a more favorable side-effect profile, particularly with respect to sedation, as it has lower penetration of the blood-brain barrier. smpdb.ca The conversion of hydroxyzine to cetirizine involves the oxidation of the terminal alcohol group on the hydroxyethoxyethyl side chain to a carboxylic acid. drugbank.com

Future derivatization efforts could focus on:

Modifying the diphenylmethane group to enhance selectivity for the H1 receptor over other receptors.

Altering the piperazine ring to improve pharmacokinetic properties.

Introducing different functional groups to the side chain to explore new therapeutic activities.

Elucidation of Molecular Pathways Beyond Histamine H1 Receptor Antagonism

Beyond its primary action as a histamine H1 receptor antagonist, hydroxyzine is known to interact with other receptor systems, which contributes to its broad pharmacological profile. patsnap.com Understanding these interactions is key to fully comprehending its therapeutic effects and potential side effects.

Hydroxyzine has been shown to have antagonistic activity at the following receptors:

Serotonin (B10506) 5-HT2A Receptors: This interaction is believed to contribute to its anxiolytic and sedative effects. patsnap.compatsnap.com

Dopamine D2 Receptors: Antagonism at these receptors may also play a role in its calming properties. patsnap.com

α1-Adrenergic Receptors: This activity could contribute to some of its cardiovascular effects.

Muscarinic Acetylcholine (B1216132) Receptors: The anticholinergic properties of hydroxyzine are responsible for its sedative and antiemetic effects. patsnap.compatsnap.com

Furthermore, studies have indicated that hydroxyzine can influence intracellular signaling pathways. For instance, it has been found to cause a significant decrease in the levels of phosphorylated (active) p38 MAPK and PI3K proteins in macrophage cells, suggesting an immunomodulatory role. dergipark.org.tr Research has also shown that hydroxyzine can block human ether-a-go-go-related gene (hERG) K+ channels, which could explain some of its cardiac side effects. nih.govebi.ac.uk

| Receptor/Pathway | Effect of Hydroxyzine | Potential Clinical Implication |

| Histamine H1 Receptor | Inverse Agonist | Antihistaminic effects |

| Serotonin 5-HT2A Receptor | Antagonist | Anxiolytic and sedative effects patsnap.compatsnap.com |

| Dopamine D2 Receptor | Antagonist | Calming effects patsnap.com |

| α1-Adrenergic Receptor | Antagonist | Cardiovascular effects |

| Muscarinic Acetylcholine Receptor | Antagonist | Sedative and antiemetic effects patsnap.compatsnap.com |

| p38 MAPK and PI3K Pathways | Decreased phosphorylation | Immunomodulatory effects dergipark.org.tr |

| hERG K+ Channels | Blockade | Potential for cardiac proarrhythmic effects nih.govebi.ac.uk |

Application of Deuterium-Labeled Hydroxyzine in Advanced Pharmacokinetic and Metabolic Research (e.g., Isotope Effects on Enzyme Activity)

The use of deuterium-labeled compounds, such as Hydroxyzine-d4 dihydrochloride, offers significant advantages in pharmacokinetic and metabolic research. nih.govmedchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. When a hydrogen atom in a drug molecule is replaced by a deuterium atom, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slowed down. nih.gov

This alteration in metabolism can have several implications:

Altered Pharmacokinetics: Deuteration can lead to a longer half-life and increased exposure of the drug in the body. nih.gov

Modified Metabolic Profile: It can shift the metabolic pathway, potentially leading to the formation of different metabolites. nih.gov

Reduced Toxicity: In some cases, deuteration can reduce the formation of toxic metabolites. nih.gov

Hydroxyzine is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comgenome.jp Its main active metabolite is cetirizine. drugbank.com By using deuterium-labeled hydroxyzine, researchers can precisely track the metabolic fate of the parent drug and its metabolites. This is particularly useful in "human AME" (absorption, metabolism, and excretion) studies.

Development of Novel Analytical Techniques for Enhanced Detection and Quantification in Complex Biological Matrices (Preclinical)

The development of sensitive and specific analytical methods is essential for preclinical research involving hydroxyzine and its deuterated analogues. These methods are crucial for accurately measuring drug concentrations in complex biological matrices such as plasma, urine, and tissue samples.

Several analytical techniques have been developed for the quantification of hydroxyzine:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a commonly used method for the determination of hydroxyzine in pharmaceutical formulations and biological samples. researchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV and is particularly well-suited for the analysis of low drug concentrations in complex matrices. researchgate.netnih.gov A UPLC-MS/MS method has been validated for the quantification of hydroxyzine hydrochloride in an extracellular solution used in a hERG assay, with a limit of quantification of 0.09 ng/ml. nih.gov

Potentiometric Sensors: A molecularly imprinted polymer (MIP)-based potentiometric sensor has been developed for the determination of hydroxyzine in tablets and biological fluids, showing a wide concentration range and a low detection limit. nih.gov

The use of deuterated hydroxyzine as an internal standard in these assays can significantly improve the accuracy and precision of the measurements by correcting for variations in sample preparation and instrument response.

| Analytical Technique | Application | Key Features |

| HPLC-UV | Quantification in pharmaceuticals and biological fluids | Robust and widely available researchgate.netnih.govresearchgate.net |

| LC-MS/MS | Quantification in complex biological matrices | High sensitivity and selectivity researchgate.netnih.gov |

| Potentiometric Sensor | Determination in tablets and biological fluids | High selectivity and wide concentration range nih.gov |

Q & A

Q. How can researchers quantify Hydroxyzine (D4' dihydrochloride) in pharmaceutical formulations or biological matrices?

Methodological Answer: Hydroxyzine (D4') can be quantified using spectrophotometric methods based on charge-transfer complexation reactions with electron-deficient reagents like chloranilic acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These methods achieve linearity in the 2–40 μg/mL range with high precision (RSD < 1.5%) . For biological fluids (e.g., spiked urine), reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, validated for specificity and recovery (>95%) . Titrimetric determination using Oxone (potassium peroxymonosulfate) is another option, yielding RSD = 0.45% .

Q. What experimental models are suitable for studying Hydroxyzine (D4')'s anxiolytic effects?

Methodological Answer: Use rodent models of generalized anxiety disorder (GAD), such as the elevated plus maze or light-dark box tests. Hydroxyzine (D4') has demonstrated efficacy in 3-month double-blind studies, with dose-dependent reductions in anxiety-like behaviors (e.g., 25–100 mg/kg in mice). Ensure controls for sedation by co-monitoring locomotor activity .

Q. How does Hydroxyzine (D4') interact with histamine H1 receptors?

Methodological Answer: Hydroxyzine (D4') acts as an inverse agonist at H1 receptors, reducing constitutive activity. Use radioligand binding assays (e.g., [³H]mepyramine) to determine affinity (reported Ki < 10 nM). Functional antagonism can be assessed via inhibition of histamine-induced cAMP production in HEK-293 cells expressing H1 receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in Hydroxyzine (D4')'s solubility data across studies?

Methodological Answer: Discrepancies in solubility (e.g., <700 mg/mL in water vs. "easily soluble" in some reports ) may arise from pH or temperature variations. Standardize conditions (e.g., 25°C, pH 7.4 PBS) and validate via gravimetric analysis. Solubility can also be enhanced using co-solvents like ethanol (220 mg/mL) or DMSO (for in vitro assays) .

Q. What strategies optimize Hydroxyzine (D4')'s selectivity over dopamine D1/D2 and serotonin receptors?

Methodological Answer: Design competitive binding assays using:

- D4 receptors : Compare with selective D4 ligands like PD 168568 (Ki = 8.8 nM at D4 vs. 1842 nM at D2 ).

- 5-HT2A : Use ketanserin as a control ligand.

Hydroxyzine (D4') exhibits higher affinity for H1 (Ki ~1 nM) than D1/2 (Ki > 100 nM) or 5-HT2A (Ki ~50 nM), but cross-reactivity must be quantified via multiplexed receptor panels .

Q. How does deuterium labeling in Hydroxyzine (D4') affect pharmacokinetic parameters?

Methodological Answer: Deuterium at the D4' position may alter metabolic stability via the kinetic isotope effect. Compare plasma half-life (t₁/₂) and metabolite profiles (e.g., cetirizine formation) between Hydroxyzine and its deuterated form using LC-MS/MS. Deuterated analogs typically show delayed hepatic clearance due to reduced CYP450-mediated oxidation .

Q. What in vivo experimental designs mitigate confounding sedative effects when studying Hydroxyzine (D4')'s anxiolytic mechanisms?

Methodological Answer:

- Dose stratification : Use sub-sedative doses (e.g., 10–25 mg/kg in mice) validated via open-field tests.

- Behavioral endpoints : Prioritize non-locomotor metrics (e.g., ultrasonic vocalizations in stress-induced models).

- Pharmacological controls : Co-administer caffeine (10 mg/kg) to counteract sedation without affecting anxiety pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.